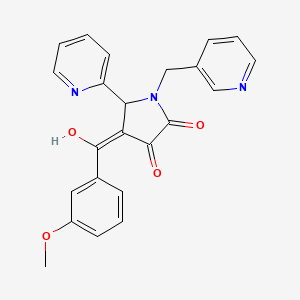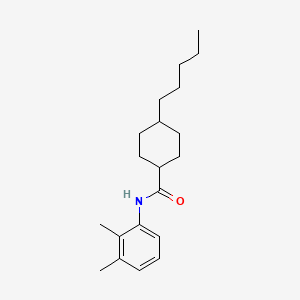
6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” is synthesized for proteomics research . Another patent describes the production of “2-chloro-6-methyl-4-trifluoromethylpyridine” from “3-cyano-6-methyl-4-trifluoromethyl-2(1H) pyridone” through a two-step reaction involving phosphorus pentachloride and phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of similar compounds has been described. For instance, “2-Chloro-6-cyclopropyl-4-(trifluoromethyl)nicotinonitrile” has a molecular formula of C10H6ClF3N2 and a molecular weight of 246.62 .Scientific Research Applications
Nucleophilic Ring-Opening Reactions
Research indicates that compounds similar to "6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one" undergo nucleophilic ring-opening reactions. For instance, trans-2-aroyl-3-aryl-cyclopropane-1,1-dicarboxylates treated with arylhydrazines can yield dihydropyrazoles or cyclopropane-fused pyridazinones depending on the reaction conditions. These reactions demonstrate complete regio-and diastereoselectivity and have applications in synthesizing structurally diverse molecules (Sathishkannan, Tamilarasan, & Srinivasan, 2017).
Synthesis of Polysubstituted Pyridazinones
Another study explored the use of 4,5,6-trifluoropyridazin-3(2H)-one as a scaffold for synthesizing various disubstituted and ring-fused pyridazinone systems. This work highlights the potential of these compounds in drug discovery, showcasing the versatility of pyridazinone rings in forming polyfunctional systems through sequential nucleophilic aromatic substitution processes (Pattison et al., 2009).
Antibacterial Properties and Crystal Structure
The solvent-free synthesis of novel fluorinated pyridazinone derivatives has been studied, revealing insights into their crystal structure and antibacterial properties. This research demonstrates the pharmaceutical applications of fluorinated pyridazinones, emphasizing their potential in developing new antibacterial agents (Sowmya et al., 2013).
[3 + 3]-Cycloaddition Reactions
Donor-acceptor cyclopropanes can undergo [3 + 3]-cycloaddition with hydrazonyl chlorides, leading to the formation of tetrahydropyridazines. This method provides a fast route to creating a variety of pyridazine derivatives, demonstrating the utility of cyclopropane and pyridazinone frameworks in synthesizing complex molecules (Garve et al., 2016).
Future Directions
The future directions for the study of “6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one” could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. For instance, similar compounds have been studied for their herbicidal activity, suggesting potential agricultural applications .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves the cyclization of a suitable precursor molecule. The precursor molecule should contain a cyclopropyl group, a trifluoromethyl group, and a suitable functional group for cyclization. The cyclization reaction can be carried out using a suitable reagent and under appropriate reaction conditions.", "Starting Materials": [ "Cyclopropylamine", "Trifluoroacetic acid", "Ethyl acetoacetate", "Sodium ethoxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Preparation of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate by reacting cyclopropylamine with trifluoroacetic acid and ethyl acetoacetate in ethanol.", "Step 2: Cyclization of ethyl 2-cyclopropyl-2-(trifluoromethyl)acetate using sodium ethoxide as a base in ethanol to form 6-cyclopropyl-4-(trifluoromethyl)-2,3-dihydropyridazin-3-one.", "Step 3: Purification of the product by treating with hydrochloric acid and sodium bicarbonate followed by recrystallization from ethanol and water." ] } | |
CAS No. |
866474-34-2 |
Molecular Formula |
C8H7F3N2O |
Molecular Weight |
204.152 |
IUPAC Name |
3-cyclopropyl-5-(trifluoromethyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(4-1-2-4)12-13-7(5)14/h3-4H,1-2H2,(H,13,14) |
InChI Key |
MJWXOHWAAFYMCF-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NNC(=O)C(=C2)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


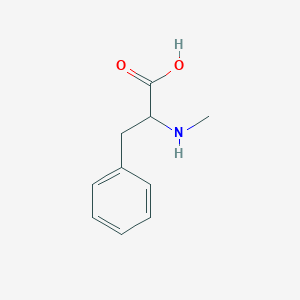

![2,3-dimethyl-8-phenylthieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4(6H)-one](/img/structure/B2849954.png)
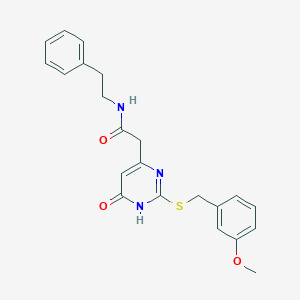
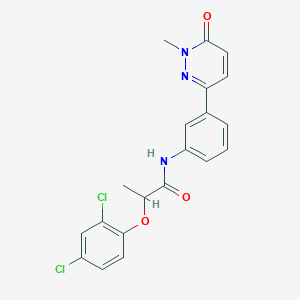
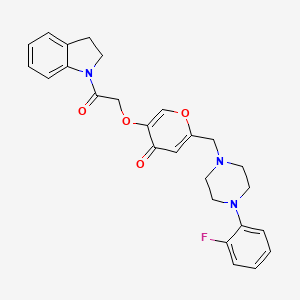
![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)


